N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase (complex ii) in the fungal mitochondrial respiratory chain .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Result of Action
A compound with a similar structure had the best control effect on corn rust with ec50 values of 060 mg/L .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
N-ethylation: The final step involves the N-ethylation of the piperazine ring using ethyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs due to its unique chemical structure and biological activity.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine: Unique due to its specific substitution pattern and trifluoromethyl group.
N-ethyl-2-{4-[5-(methyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but lacks the trifluoromethyl group, resulting in different biological activity.
N-ethyl-2-{4-[5-(chloromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its chemical properties and interactions.
Uniqueness
The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development. This unique feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-13-5-6-21-15(23-13)25-9-7-24(8-10-25)14-4-3-12(11-22-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIDMOKUFIIHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.